molecular formula C19H18Cl2N2O7 B12319792 1-[[2-(2,4-Dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;oxalic acid

1-[[2-(2,4-Dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;oxalic acid

Cat. No.: B12319792
M. Wt: 457.3 g/mol
InChI Key: DXZGUCRSVDUGAU-UHFFFAOYSA-N
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Description

1-[[2-(2,4-Dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;oxalic acid is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dioxolane ring, and an imidazole moiety. The presence of oxalic acid further enhances its chemical properties, making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(2,4-Dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. This is followed by the formation of the dioxolane ring and the subsequent attachment of the imidazole group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(2,4-Dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The presence of reactive groups allows for substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[[2-(2,4-Dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[[2-(2,4-Dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the dichlorophenyl group and the imidazole moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole
  • 2,4-Dichlorophenylacetic acid

Uniqueness

Compared to similar compounds, 1-[[2-(2,4-Dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18Cl2N2O7

Molecular Weight

457.3 g/mol

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole;oxalic acid

InChI

InChI=1S/C17H16Cl2N2O3.C2H2O4/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19;3-1(4)2(5)6/h1,3-6,8,12,14H,7,9-11H2;(H,3,4)(H,5,6)

InChI Key

DXZGUCRSVDUGAU-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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